molecular formula C8H19Cl2N3O B1372277 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1177336-21-8

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1372277
CAS RN: 1177336-21-8
M. Wt: 244.16 g/mol
InChI Key: RGMPEYBWSMUGMZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride (DMPE-Cl) is an aminopiperazine derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Spectral Characterization

  • 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride has been utilized in the synthesis of various novel compounds. For instance, its derivatives were synthesized and characterized for antimicrobial studies, showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Applications

  • Novel thiazolidinone derivatives containing 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride were synthesized and evaluated for antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

Chemical Reactions and Characterizations

  • Studies on the reaction between aldehydes and 1,2-Bis(p-tolylamino)ethane, a related compound, demonstrated its potential as a specific reagent for characterizing aldehydes (Tu, 1961).

Polyamide Synthesis

  • The compound has been used in the synthesis of polyamides containing various molecules, such as theophylline and thymine, demonstrating its versatility in polymer chemistry (Hattori & Kinoshita, 1979).

CO2 Absorption Studies

  • It was used in a study to enhance the absorption of CO2 in various aqueous solutions, highlighting its potential in environmental applications (Zhang et al., 2020).

Drug Synthesis

  • The compound played a role in the new manufacturing procedure of cetirizine dihydrochloride, illustrating its importance in pharmaceutical synthesis (Reiter et al., 2012).

Biological Evaluation

  • Dihydropyrimidinone derivatives containing this compound were synthesized and evaluated for their antimicrobial activity, underscoring its biological significance (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

2-(dimethylamino)-1-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10(2)7-8(12)11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPEYBWSMUGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

CAS RN

1177336-21-8
Record name 2-(dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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